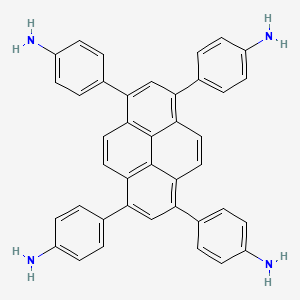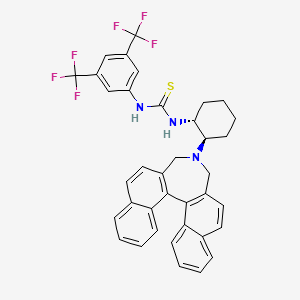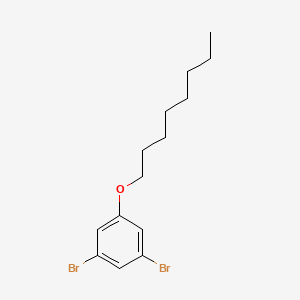
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone is an organic compound characterized by the presence of two 5-chloro-2,4-dihydroxy-phenyl groups attached to a central methanone (carbonyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone typically involves the condensation of 5-chloro-2,4-dihydroxybenzaldehyde with a suitable carbonyl compound under acidic or basic conditions. Common reagents used in this synthesis include:
- 5-chloro-2,4-dihydroxybenzaldehyde
- Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired application and scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone can undergo various chemical reactions, including:
- Oxidation : Conversion to quinones or other oxidized derivatives.
- Reduction : Reduction of the carbonyl group to form alcohols.
- Substitution : Halogen substitution reactions, particularly involving the chlorine atoms.
- Oxidizing agents : Potassium permanganate, chromium trioxide.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
- Substitution reagents : Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
- Chemistry : As a building block for more complex organic molecules.
- Biology : Potential use in biochemical assays or as a probe for studying enzyme activity.
- Medicine : Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.
- Industry : Use in the synthesis of polymers or other advanced materials.
Mécanisme D'action
The mechanism by which Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Bis-(2,4-dihydroxyphenyl)-methanone
- Bis-(5-bromo-2,4-dihydroxyphenyl)-methanone
Comparison: Compared to similar compounds, Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
bis(5-chloro-2,4-dihydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYXHKVDFWZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)C(=O)C2=CC(=C(C=C2O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
![13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6319183.png)







